

In-depth Technical Guide: (3S)-(-)-3-(Ethylamino)pyrrolidine

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Compound of Interest

Compound Name: (3S)-(-)-3-(Ethylamino)pyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-(-)-3-(Ethylamino)pyrrolidine is a chiral synthetic amine that has garnered significant attention in the pharmaceutical industry as a crucial building block for the synthesis of various therapeutic agents. Its stereospecific structure makes it a valuable intermediate in the development of drugs where enantiomeric purity is critical for efficacy and safety. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and its notable role in drug development, particularly as a key intermediate for the antidiabetic drug, vildagliptin.

Chemical Identity and Properties

CAS Number: 381670-31-1[1]

Synonyms:

- (3S)-N-ethyl-3-pyrrolidinamine[2]
- (S)-N-Ethylpyrrolidin-3-amine
- (S)-3-(Ethylamino)pyrrolidine

The table below summarizes the key chemical and physical properties of **(3S)-(-)-3-(Ethylamino)pyrrolidine**.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₄ N ₂	[2]
Molecular Weight	114.19 g/mol	[2]
Appearance	Colorless to light yellow or light orange clear liquid	
Purity	>98.0% (GC)	
Optical Rotation	-12.0 to -17.0 deg (c=10, EtOH)	
Boiling Point	176 °C	
Density	0.92 g/cm ³	
Refractive Index	1.4710-1.4740	
Flash Point	54 °C	

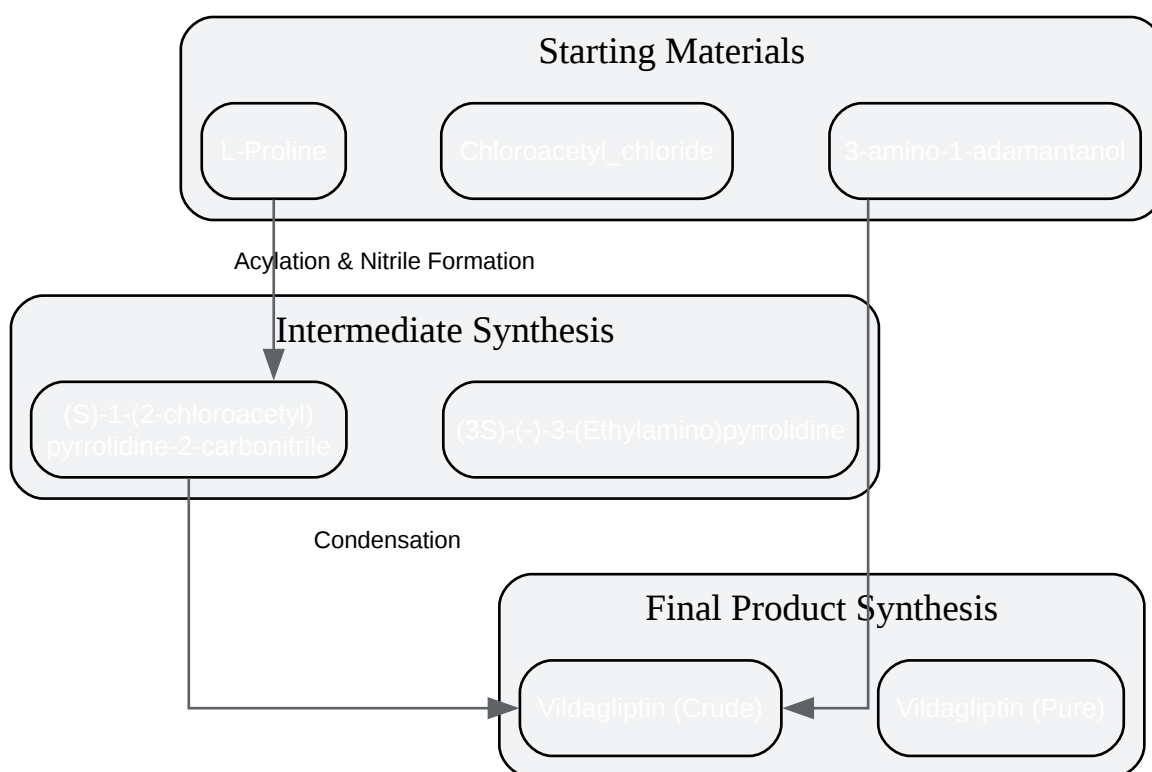
Role in Pharmaceutical Synthesis

(3S)-(-)-3-(Ethylamino)pyrrolidine is a vital intermediate in the synthesis of several pharmaceutical compounds, most notably in the production of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes.

Vildagliptin Synthesis Intermediate

The primary application of **(3S)-(-)-3-(Ethylamino)pyrrolidine** is as a key precursor in the synthesis of Vildagliptin. Vildagliptin is a potent and selective inhibitor of the enzyme DPP-4, which plays a role in glucose metabolism. The synthesis of Vildagliptin involves the coupling of **(3S)-(-)-3-(Ethylamino)pyrrolidine** with a chloroacetyl-activated component.

The logical workflow for the synthesis of Vildagliptin highlighting the role of **(3S)-(-)-3-(Ethylamino)pyrrolidine** is depicted in the diagram below.



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Caption: Simplified workflow for Vildagliptin synthesis.

Note: The above diagram illustrates a general synthetic strategy. The actual synthesis of Vildagliptin may involve multiple steps and variations in reagents and conditions. While **(3S)-(-)-3-(Ethylamino)pyrrolidine** is a known intermediate for DPP-4 inhibitors, the direct public-domain synthesis pathway for Vildagliptin from this specific intermediate is not explicitly detailed in the search results.

Experimental Protocols

Detailed experimental protocols for the synthesis of **(3S)-(-)-3-(Ethylamino)pyrrolidine** are often proprietary and found within patents. However, a general approach for the synthesis of 3-substituted pyrrolidines can be inferred from the literature. One common method involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines.

A general procedure for such a reaction is as follows:

General Procedure for Palladium-Catalyzed Hydroarylation to form 3-Aryl Pyrrolidines:

- To a reaction vial, add PdCl₂ and P(o-Tol)₃ as the catalyst system.
- Add N,N-dimethylpiperazine, the aryl bromide starting material, and Cu(OTf)₂.
- Add the N-alkyl-3-pyrroline substrate and acetonitrile as the solvent.
- Seal the vial and heat the reaction mixture at 100 °C for approximately 17 hours.
- After cooling, dilute the reaction mixture with a suitable organic solvent like CH₂Cl₂.
- Perform an aqueous workup, typically with an ammonium hydroxide solution.
- Extract the aqueous layer with an organic solvent (e.g., Et₂O).
- Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography.

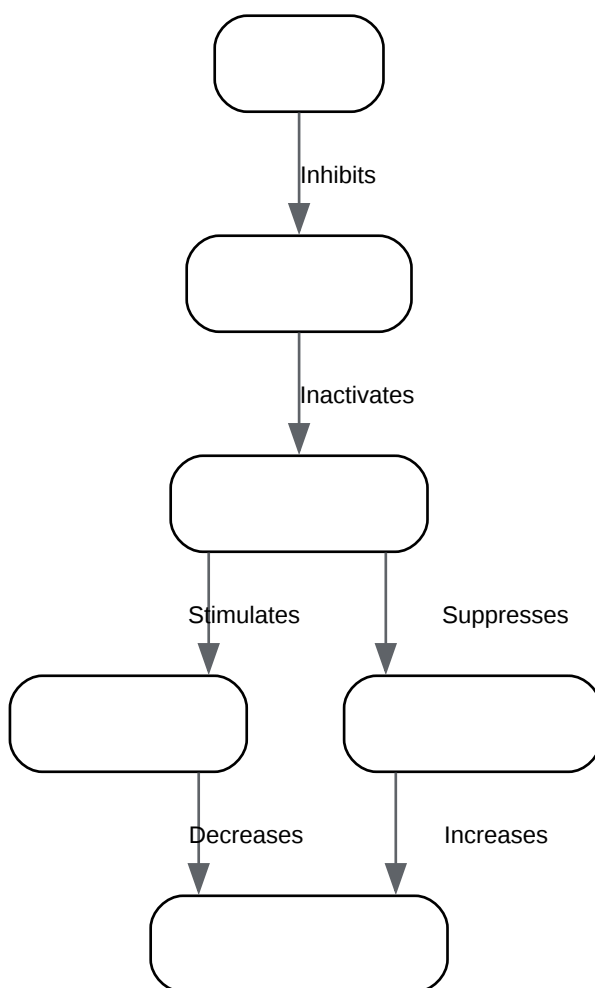
Disclaimer: This is a generalized protocol for a class of reactions and not a specific, validated protocol for the synthesis of **(3S)-(-)-3-(Ethylamino)pyrrolidine**. Researchers should consult relevant patents and peer-reviewed literature for detailed and optimized synthetic procedures.

Signaling Pathways and Mechanism of Action

As **(3S)-(-)-3-(Ethylamino)pyrrolidine** is primarily utilized as a synthetic intermediate, there is limited publicly available information on its direct biological activity or its interaction with specific signaling pathways. Its significance lies in its incorporation into the final drug molecule, where it contributes to the overall structure and, consequently, the pharmacological activity of that drug.

For instance, in Vildagliptin, the pyrrolidine moiety, derived from intermediates like **(3S)-(-)-3-(Ethylamino)pyrrolidine**, is crucial for binding to the active site of the DPP-4 enzyme. The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

The logical relationship of this mechanism is outlined below.



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Caption: Mechanism of action of Vildagliptin.

Conclusion

(3S)-(-)-3-(Ethylamino)pyrrolidine is a stereochemically defined and valuable building block in pharmaceutical synthesis. Its primary importance lies in its role as a key intermediate in the production of DPP-4 inhibitors like Vildagliptin, which are essential for the management of type 2 diabetes. While detailed public information on its specific experimental protocols and direct biological activity is limited, its contribution to the final structure and function of blockbuster drugs underscores its significance in medicinal chemistry and drug development. Further research into novel applications of this chiral amine could open new avenues for the synthesis of other bioactive molecules.

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